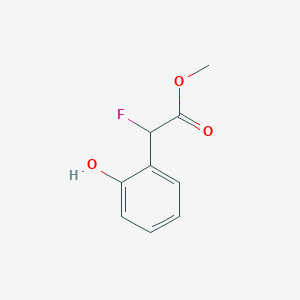

Methyl 2-fluoro-2-(2-hydroxyphenyl)acetate

Description

Properties

Molecular Formula |

C9H9FO3 |

|---|---|

Molecular Weight |

184.16 g/mol |

IUPAC Name |

methyl 2-fluoro-2-(2-hydroxyphenyl)acetate |

InChI |

InChI=1S/C9H9FO3/c1-13-9(12)8(10)6-4-2-3-5-7(6)11/h2-5,8,11H,1H3 |

InChI Key |

NGJBIOLZQXFCPY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1O)F |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

$$

\text{Methyl lactate} + \text{TFEDMA} \xrightarrow{\text{Solvent, 0–30°C}} \text{Methyl 2-fluoro-2-(2-hydroxyphenyl)acetate}

$$

Key Conditions

- Solvents : Dichloromethane (CH$$2$$Cl$$2$$) or 1,2-dichloroethane (ClCH$$2$$CH$$2$$Cl).

- Temperature : 0–30°C (optimal range for enantioselectivity).

- Molar Ratio : 0.75–3 moles TFEDMA per mole of methyl lactate.

- Pressure : Standard (1 bar) to slightly elevated (10 bar).

Experimental Procedure

- Dropwise Addition : TFEDMA is added slowly to methyl lactate under cooling to maintain temperatures below 30°C.

- Stirring : The mixture is stirred at room temperature for 8–20 hours.

- Workup : The product is extracted with dichloromethane and purified via distillation.

Performance Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–85% | |

| Enantiomeric Excess (ee) | 96–98% | |

| Purity (GC) | 98% |

Alternative Synthetic Routes

While less common, other methods include:

B. Direct Fluorination of Hydroxypropionates

- Reagent : Diethylaminosulfur trifluoride (DAST).

- Challenges :

Industrial-Scale Optimization

For large-scale production, continuous flow reactors and automated systems are employed to enhance reproducibility. Key considerations include:

- Solvent Recovery : Dichloromethane is recycled to reduce costs.

- Byproduct Utilization : Dimethylamide of difluoroacetic acid (a byproduct) is commercially valuable, offsetting production expenses.

Structural Confirmation

Post-synthesis characterization includes:

- $$^1$$H NMR : Peaks at δ 1.5 (dqw, 3H), 3.8 (s, 3H), 5.1 (dqw, 1H) ppm.

- Chiral GC : Used to determine enantiomeric excess.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Complexity |

|---|---|---|---|

| TFEDMA Fluorination | 85 | 98 | Low |

| Sulfonate Intermediate | 60 | 90 | High |

| DAST Fluorination | 50 | 80 | Moderate |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-2-(2-hydroxyphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-fluoro-2-(2-oxo-phenyl)acetate.

Reduction: Formation of 2-fluoro-2-(2-hydroxyphenyl)ethanol.

Substitution: Formation of various substituted phenylacetic acid derivatives.

Scientific Research Applications

While "Methyl 2-fluoro-2-(2-hydroxyphenyl)acetate" is similar to compounds discussed in the search results, there is no direct information about the applications of that specific molecule. However, the search results discuss a similar compound, "Methyl 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetate Hydrochloride," and related compounds, which can provide insight.

Applications of related compounds

Methyl 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetate Hydrochloride*

- Chemistry It serves as a building block in synthesizing complex molecules.

- Biology It is investigated as a biochemical probe for studying enzyme interactions.

- Medicine It is explored for potential therapeutic properties, including anti-inflammatory and analgesic effects.

- Industry It is utilized in developing specialty chemicals and materials with specific properties.

The mechanism of action of Methyl 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetate Hydrochloride involves interaction with molecular targets like enzymes or receptors. The fluorine atom and hydroxyl group enhance its binding affinity and selectivity towards these targets and may modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways.

Other related compounds

- Benzofuranyl acetic acid amides These are being explored as potential antifungal agents . The presence of the amide bond is expected to confer stability against hydrolysis (compared to esters) and increase the molecule's polarity, enhancing its solubility in water .

Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate*

Mechanism of Action

The mechanism of action of methyl 2-fluoro-2-(2-hydroxyphenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Structural and Electronic Effects

- Hydroxyl vs.

- Steric and Electronic Modulation : Nitro or bromo substituents (e.g., in methyl 2-fluoro-2-(2-nitro-4-bromophenyl)acetate) reduce reaction yields due to steric hindrance but improve crystallinity (mp 78–79°C) .

Biological Activity

Methyl 2-fluoro-2-(2-hydroxyphenyl)acetate, a compound with significant potential in pharmaceutical and agrochemical applications, exhibits diverse biological activities. This article explores its biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a fluorinated aromatic ring. Its molecular formula is , which contributes to its unique chemical properties and biological interactions. The presence of the fluorine atom enhances lipophilicity, potentially increasing bioavailability and efficacy in biological systems.

Antifungal Properties

Research indicates that this compound exhibits antifungal activity , particularly against strains such as Fusarium oxysporum. The compound's structure suggests that it may interfere with fungal cell wall synthesis or other critical biological pathways.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Fusarium oxysporum | 56.74 - 222.31 µM |

Antibacterial Activity

Similar compounds have demonstrated antibacterial properties against various Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, related compounds have shown MIC values ranging from to µM against common bacterial strains such as E. coli and S. aureus .

| Bacterial Strain | MIC (µM) |

|---|---|

| E. coli | 4.69 - 156.47 |

| S. aureus | 5.64 - 77.38 |

| Bacillus subtilis | 13.40 - 137.43 |

Anti-inflammatory Effects

Compounds structurally similar to this compound have been studied for their anti-inflammatory properties, potentially acting as inhibitors of cyclooxygenase (COX) enzymes involved in inflammatory pathways .

Case Studies and Research Findings

-

Cell Cycle Arrest and Apoptosis in Cancer Cells :

A study on related compounds demonstrated that treatment with methyl derivatives led to mitotic arrest in HeLa cervical cancer cells, indicating potential anticancer properties through mechanisms such as mitochondrial-dependent apoptosis. -

In Vivo Studies :

In vivo formulations of this compound have been explored to determine effective dosing strategies for further biological evaluation . -

Structure-Activity Relationship (SAR) :

Research has focused on the SAR of related phenolic compounds, revealing that the introduction of hydroxyl groups significantly enhances biological activity against various pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.